molecular formula C13H12N4O B1496756 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852313-95-2

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1496756
CAS No.: 852313-95-2
M. Wt: 240.26 g/mol
InChI Key: AIQYAGCWQZIFBM-UHFFFAOYSA-N
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Description

“1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . These compounds are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .


Synthesis Analysis

The synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include hydrolysis, cyclization, and treatment with substituted anilines . Further details about the chemical reactions are not available in the sources.

Safety and Hazards

When handling “1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one”, it is recommended to do so in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

The future directions for “1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one” could involve further exploration of its potential antimicrobial properties , as well as its potential application in the prevention and treatment of bacterial infections in cancer patients .

Biochemical Analysis

Biochemical Properties

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling and regulation . This inhibition can lead to alterations in cellular processes, making it a potential candidate for therapeutic applications. Additionally, this compound can bind to specific proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival . Moreover, this compound can induce apoptosis, or programmed cell death, in certain cell types, further highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, the inhibition of protein kinases by this compound can disrupt cell signaling pathways, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . For instance, it may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution within the body can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-3-4-11(9(2)5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQYAGCWQZIFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365911
Record name 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852313-95-2
Record name 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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